molecular formula C17H12Cl2FN3O2 B10948300 N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10948300
M. Wt: 380.2 g/mol
InChI Key: UNKLPPVLBVLYSE-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl, fluorophenoxy, and pyrazole moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves the reaction of 2,4-dichlorophenylhydrazine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl 2-cyanoacetate under reflux conditions to form the pyrazole ring . The final product is obtained through the hydrolysis of the ester group to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of dichlorophenyl, fluorophenoxy, and pyrazole groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H12Cl2FN3O2

Molecular Weight

380.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H12Cl2FN3O2/c18-11-5-6-14(12(19)9-11)21-17(24)15-7-8-23(22-15)10-25-16-4-2-1-3-13(16)20/h1-9H,10H2,(H,21,24)

InChI Key

UNKLPPVLBVLYSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)F

Origin of Product

United States

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